2-Methoxyethyl benzenesulfonate
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Overview
Description
2-Methoxyethyl benzenesulfonate is an organic compound with the molecular formula C9H12O4S. It is a colorless liquid widely used in the synthesis of pharmaceuticals and organic compounds due to its excellent solubility in water and organic solvents .
Preparation Methods
2-Methoxyethyl benzenesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with 2-methoxyethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonate ester . Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Methoxyethyl benzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxyethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Electrophilic Aromatic Substitution: The benzenesulfonate group can undergo electrophilic aromatic substitution reactions, forming substituted benzene derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2-Methoxyethyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: The compound is employed in biochemical studies to modify proteins and other biomolecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methoxyethyl benzenesulfonate involves its ability to act as a sulfonating agent. The compound can transfer its sulfonate group to other molecules, thereby modifying their chemical properties.
Comparison with Similar Compounds
2-Methoxyethyl benzenesulfonate can be compared with other similar compounds such as:
- Methyl benzenesulfonate
- Ethyl benzenesulfonate
- Isopropyl benzenesulfonate
- 2-Phenylethyl benzenesulfonate
These compounds share similar chemical structures and reactivity patterns but differ in the nature of the alkyl group attached to the sulfonate ester. The uniqueness of this compound lies in its methoxyethyl group, which imparts distinct solubility and reactivity characteristics compared to its analogs .
Properties
IUPAC Name |
2-methoxyethyl benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-12-7-8-13-14(10,11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHSSWKSMRLGHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOS(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67584-43-4 |
Source
|
Record name | Poly(oxy-1,2-ethanediyl), α-(phenylsulfonyl)-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67584-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60458346 |
Source
|
Record name | 2-METHOXYETHYL BENZENESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-08-4 |
Source
|
Record name | 2-METHOXYETHYL BENZENESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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